

A Comparative Guide to HPLC Methods for ADC Purity and DAR Determination

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Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics, and ensuring their quality, efficacy, and safety requires rigorous analytical characterization. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing two critical quality attributes (CQAs) of ADCs: purity, particularly the presence of aggregates, and the drug-to-antibody ratio (DAR). This guide provides an objective comparison of the three most common HPLC methods employed for these analyses: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC).

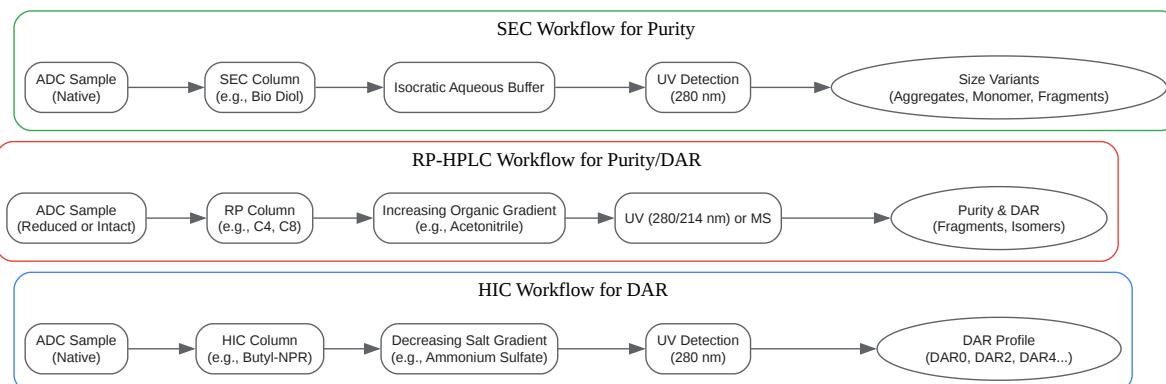
Method Comparison at a Glance

The selection of an appropriate HPLC method depends on the specific analytical need. HIC is the gold standard for determining the DAR distribution under native conditions, while SEC is the primary method for quantifying aggregates. RP-HPLC offers high resolution for both purity and DAR analysis and is compatible with mass spectrometry (MS), though it requires denaturing conditions.

Feature	Hydrophobic Interaction Chromatography (HIC)	Reversed-Phase HPLC (RP-HPLC)	Size Exclusion Chromatography (SEC)
Primary Application	DAR determination, drug load distribution	DAR determination, purity/impurity profiling, free drug analysis	Aggregate and fragment analysis (purity)
Separation Principle	Hydrophobicity	Hydrophobicity	Hydrodynamic volume (size)
Operating Conditions	Non-denaturing (native conditions)	Denaturing (organic solvents, acid)	Non-denaturing (aqueous mobile phase)
Mobile Phase	High salt concentration (e.g., ammonium sulfate) with a decreasing salt gradient	Acetonitrile/water or IPA/water with an increasing organic gradient, often with TFA	Aqueous buffer (e.g., phosphate buffer with salt)
MS Compatibility	Not directly compatible due to non-volatile salts	Highly compatible	Compatible, but less common for MS coupling
Key Advantage	Preserves the native structure of the ADC[1][2][3]	High resolution and MS compatibility[4][5]	Effective for separating size variants[6][7][8]
Key Disadvantage	MS incompatibility, potential for secondary interactions	Denaturing conditions can alter the ADC structure[5]	Lower resolution for species of similar size

Experimental Workflows

The general workflows for ADC analysis by these HPLC methods are outlined below. The key differences lie in the sample preparation, mobile phase composition, and the specific information each method yields.



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Fig. 1: HPLC workflows for ADC analysis.

Detailed Experimental Protocols

The following tables provide representative experimental protocols for each HPLC method. Note that these are starting points and optimization is typically required for specific ADCs.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC separates ADC species based on the number of conjugated drugs, as the hydrophobicity of the ADC increases with the drug load.^{[3][9][10]} This method is performed under non-denaturing conditions, which is advantageous for preserving the ADC's structure.^{[1][2]}

Parameter	Condition
Column	TSKgel Butyl-NPR (4.6 mm x 10 cm, 2.5 μ m)
Mobile Phase A	1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B	50 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol
Gradient	0-100% B over 20 minutes
Flow Rate	0.8 mL/min
Column Temperature	25°C
Detection	UV at 280 nm
Sample Preparation	Dilute ADC to 1 mg/mL in Mobile Phase A

Reversed-Phase HPLC (RP-HPLC) for Purity and DAR Analysis

RP-HPLC is a powerful technique that can be used for both purity and DAR analysis.[\[11\]](#)[\[12\]](#) It offers high resolution and is compatible with MS detection, allowing for detailed characterization of ADC species.[\[4\]](#)[\[5\]](#) For DAR analysis of cysteine-linked ADCs, the sample is often reduced to separate the light and heavy chains.[\[4\]](#)

Parameter	Condition
Column	Agilent AdvanceBio RP-mAb C4 (2.1 mm x 100 mm, 3.5 μ m)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	25-50% B over 15 minutes
Flow Rate	0.4 mL/min
Column Temperature	70°C
Detection	UV at 280 nm and 214 nm, or Mass Spectrometry
Sample Preparation	For reduced analysis, incubate ADC with DTT at 37°C for 30 min. For intact analysis, dilute to 1 mg/mL in Mobile Phase A.

Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC is the standard method for quantifying aggregates and fragments, which are critical quality attributes affecting the safety and efficacy of ADCs.^{[6][7][8]} The separation is based on the hydrodynamic size of the molecules, with larger molecules (aggregates) eluting first.^{[6][8]}

Parameter	Condition
Column	Agilent AdvanceBio SEC 300Å (7.8 mm x 300 mm, 2.7 µm)
Mobile Phase	150 mM Sodium Phosphate, pH 7.0
Gradient	Isocratic
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection	UV at 280 nm
Sample Preparation	Dilute ADC to 1 mg/mL in the mobile phase

Logical Relationship of Method Selection

The choice of HPLC method is dictated by the analytical objective. The following diagram illustrates a decision-making process for selecting the appropriate technique.

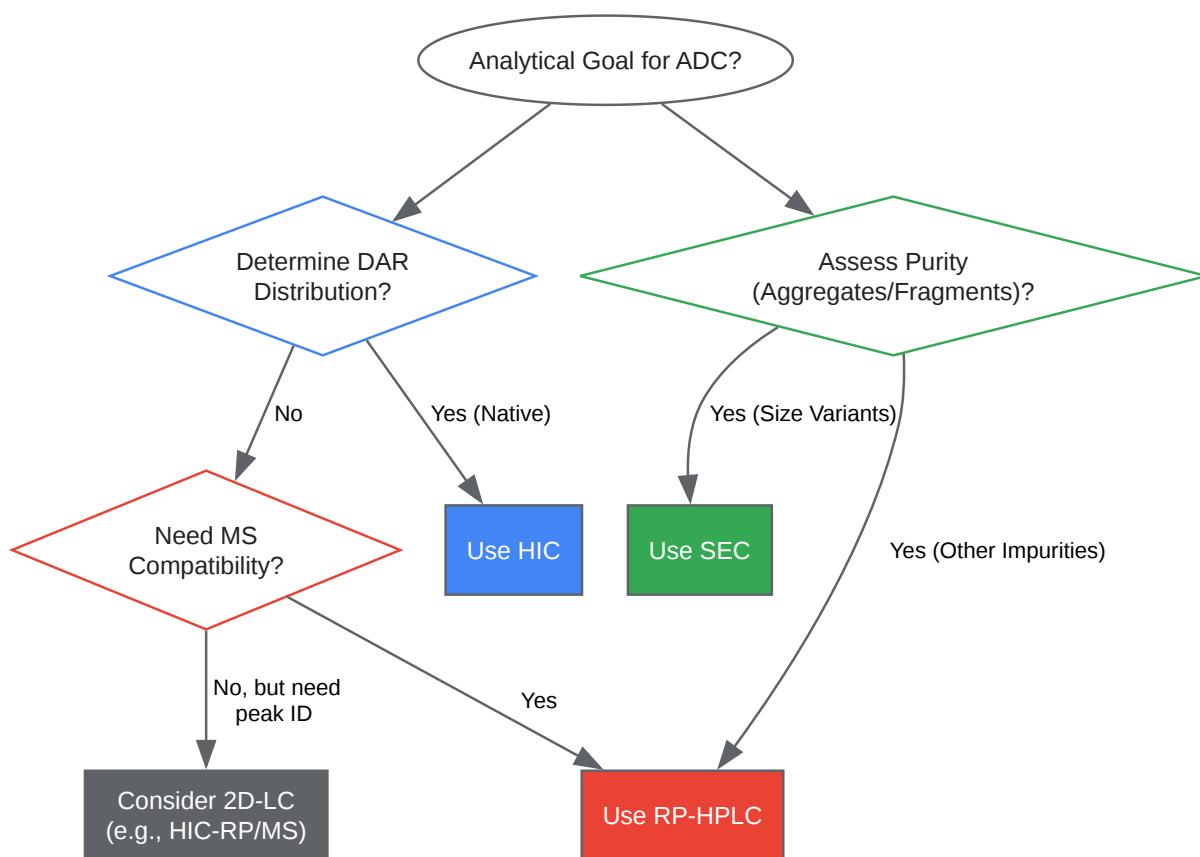
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Fig. 2: Decision tree for HPLC method selection.

Conclusion

The characterization of ADCs is a multifaceted challenge that requires a suite of orthogonal analytical techniques. HIC, RP-HPLC, and SEC each provide critical and often complementary information regarding the purity and DAR of these complex molecules. While HIC remains the preferred method for DAR analysis under native conditions, the high resolution and MS compatibility of RP-HPLC make it invaluable for detailed characterization. SEC is the established standard for the crucial assessment of aggregation. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, is essential for the successful development and quality control of ADC therapeutics. For comprehensive characterization, a combination of these methods, potentially in a two-dimensional LC (2D-LC) setup, may be necessary.[13]

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